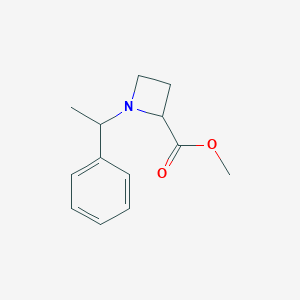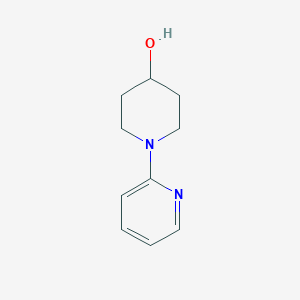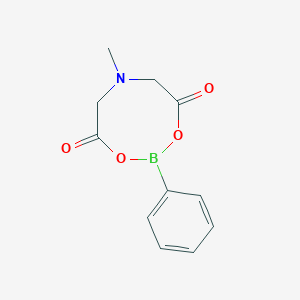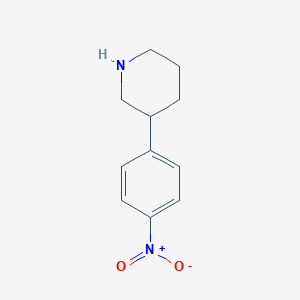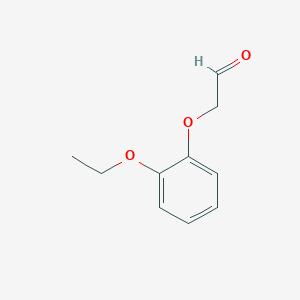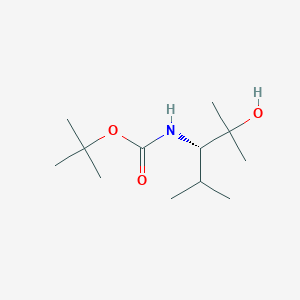
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Descripción general
Descripción
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is a chiral compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol typically involves the protection of the amino group with a Boc group. The precursor, (S)-2,4-dimethyl-2-pentanol, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine. The reaction conditions usually involve room temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of heterogeneous catalysts, such as solid Brønsted acids, can facilitate the reaction at lower temperatures and improve product separation .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane are commonly used for Boc deprotection.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products
Deprotection: The major product is the free amine, (S)-2,4-dimethyl-2-pentanol.
Substitution: Depending on the reagents used, products can include esters or ethers of (S)-2,4-dimethyl-2-pentanol.
Aplicaciones Científicas De Investigación
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol has several applications in scientific research:
Biology: The compound can be used in the preparation of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Boc-amino)butyric acid: Another Boc-protected amino compound used in peptide synthesis.
(S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: A compound with both Boc and Fmoc protecting groups, used for orthogonal protection strategies in peptide synthesis.
Uniqueness
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is unique due to its specific structure, which includes a chiral center and a Boc-protected amino group. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRFWWWKJXWTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435702 | |
| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157035-77-3 | |
| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157035-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)


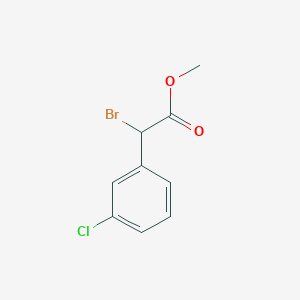
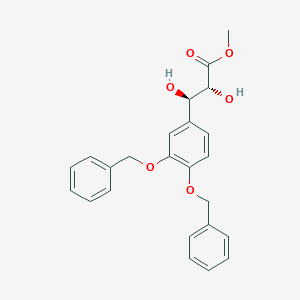

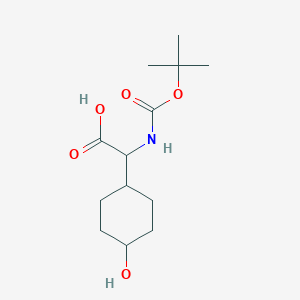
![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)
